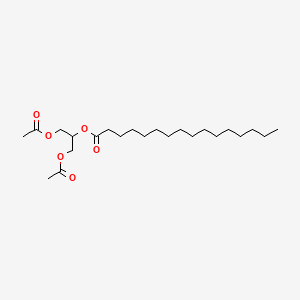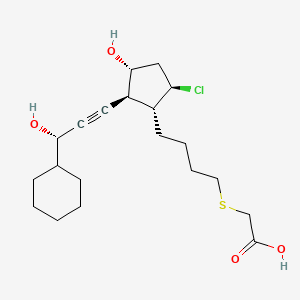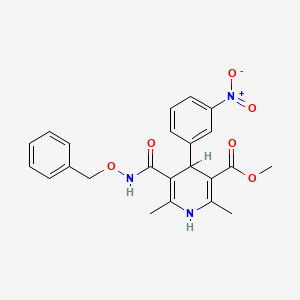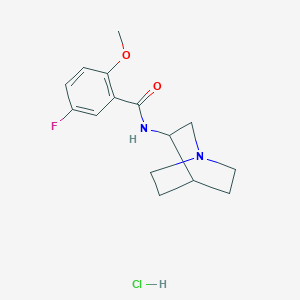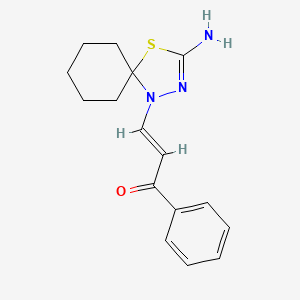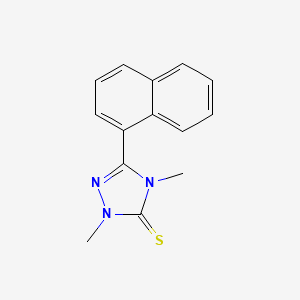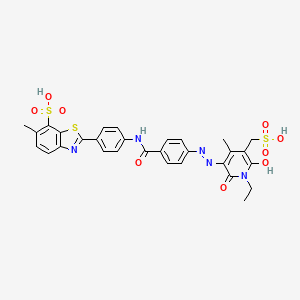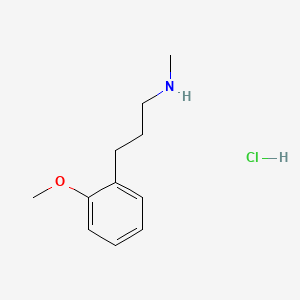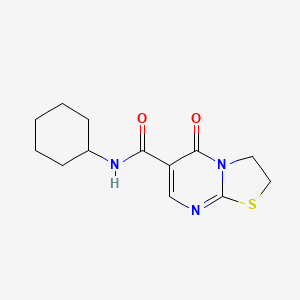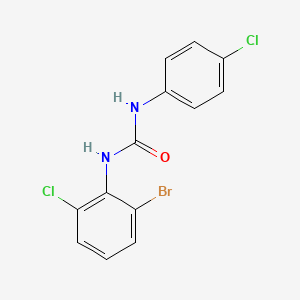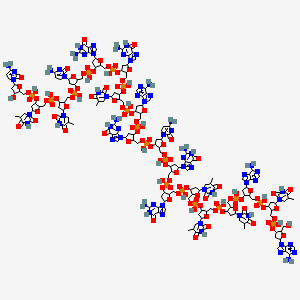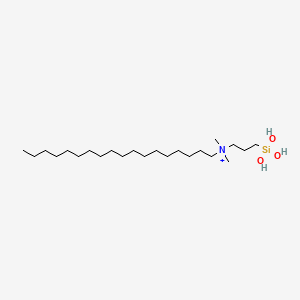
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium is a useful research compound. Its molecular formula is C23H52NO3Si+ and its molecular weight is 418.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium typically involves the reaction of octadecylamine with 3-chloropropyltrimethoxysilane in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated under reflux conditions. The resulting product is then purified through distillation or recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trihydroxysilyl group is replaced by other functional groups.
Scientific Research Applications
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a surface modifier to enhance the properties of materials such as polymers, ceramics, and glass.
Biology: The antimicrobial properties of this compound make it useful in developing coatings and treatments for medical devices and surfaces.
Industry: It is employed in the production of silicone-based materials, including sealants, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium involves its interaction with microbial cell membranes. The long alkyl chain disrupts the lipid bilayer, leading to cell lysis and death. The trihydroxysilyl group facilitates the binding of the compound to surfaces, providing long-lasting antimicrobial effects . Additionally, the compound can form covalent bonds with other materials, enhancing their properties and stability .
Comparison with Similar Compounds
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium is unique due to its combination of a long alkyl chain and a trihydroxysilyl group. Similar compounds include:
N,N-Dimethyl-N-(3-(trimethoxysilyl)propyl)octadecan-1-aminium: This compound has a trimethoxysilyl group instead of a trihydroxysilyl group, which affects its reactivity and applications.
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)hexadecan-1-aminium: This compound has a shorter alkyl chain, which influences its physical properties and effectiveness in certain applications.
The unique combination of functional groups in this compound makes it particularly effective in applications requiring both hydrophobicity and reactivity with surfaces .
Properties
CAS No. |
685886-93-5 |
|---|---|
Molecular Formula |
C23H52NO3Si+ |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
dimethyl-octadecyl-(3-trihydroxysilylpropyl)azanium |
InChI |
InChI=1S/C23H52NO3Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(2,3)22-20-23-28(25,26)27/h25-27H,4-23H2,1-3H3/q+1 |
InChI Key |
VIPNRKILJNUCCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


